PROTAC BET Degrader-10
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Overview
Description
PROTAC BET Degrader-10 is a highly efficient and selective small molecule compound designed to degrade BET protein BRD4. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound functions by utilizing specific ligands that connect Cereblon and BRD4, with a DC50 value of 49 nanomolar .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BET Degrader-10 involves the connection of ligands for Cereblon and BRD4. The detailed synthetic route is described in patent WO2017007612A1, example 37 . The compound is synthesized through a series of chemical reactions, including amide bond formation and coupling reactions, under controlled conditions to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The final product is purified using techniques like chromatography and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: PROTAC BET Degrader-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
PROTAC BET Degrader-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation and understanding the mechanisms of proteolysis.
Biology: Employed in cellular studies to investigate the role of BRD4 in various biological processes.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer by targeting and degrading BRD4.
Industry: Utilized in drug discovery and development to identify new therapeutic targets and develop novel treatments
Mechanism of Action
PROTAC BET Degrader-10 exerts its effects through the formation of a ternary complex between the target protein BRD4, the E3 ubiquitin ligase Cereblon, and the PROTAC molecule. This complex facilitates the ubiquitination of BRD4, leading to its recognition and degradation by the proteasome. The catalytic mode of action allows the PROTAC molecule to be recycled and target multiple copies of BRD4, enhancing its efficiency .
Comparison with Similar Compounds
- PROTAC BET Degrader-1
- PROTAC BRD2/BRD4 Degrader-1
- PROTAC SMARCA2 Degrader-2
Comparison: PROTAC BET Degrader-10 is unique in its high selectivity and efficiency in degrading BRD4 compared to other similar compounds. Its DC50 value of 49 nanomolar indicates its potent activity at low concentrations. Additionally, the specific ligands used in this compound provide a distinct advantage in targeting BRD4 with minimal off-target effects .
Properties
IUPAC Name |
6-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]-N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39ClN8O6S/c1-20-21(2)55-39-32(20)34(23-11-13-25(40)14-12-23)43-27(35-46-45-22(3)47(35)39)18-31(51)41-17-6-4-5-10-29(49)42-19-24-8-7-9-26-33(24)38(54)48(37(26)53)28-15-16-30(50)44-36(28)52/h7-9,11-14,27-28H,4-6,10,15-19H2,1-3H3,(H,41,51)(H,42,49)(H,44,50,52)/t27-,28?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKRYCAWRGWYNN-MBMZGMDYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39ClN8O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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